3-Iodo-1-methyl-1H-indole
Overview
Description
3-Iodo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
3-Iodo-1-methyl-1H-indole, also known as 1H-Indole, 3-iodo-1-methyl-, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
One study has shown that a similar compound, 3-iodo-1-methyl-2-phenyl-1H-indole, exhibits long-term stability toward glucose electrooxidation .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-1-methyl-1H-indole can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction followed by electrophilic cyclization. For instance, the synthesis of 3-iodo-1-methyl-2-phenyl-1H-indole involves the reaction of 1-methylindole with an aryl iodide in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted indoles with different functional groups at the third position.
Oxidation Reactions: Products include oxidized indole derivatives such as indole-3-carboxylic acid.
Reduction Reactions: Products include reduced indole derivatives such as indoline.
Scientific Research Applications
3-Iodo-1-methyl-1H-indole has several scientific research applications, including:
Comparison with Similar Compounds
- 3-Iodo-1-methyl-2-phenyl-1H-indole
- 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole
- 2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole
Comparison: 3-Iodo-1-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the iodine atom at the third position can influence its reactivity in substitution reactions and its potential biological activities .
Properties
IUPAC Name |
3-iodo-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPNOIIRMKMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-84-8 | |
Record name | 3-iodo-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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